7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine
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Overview
Description
7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine is a heterocyclic compound with the molecular formula C4H3ClN6. It is known for its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, and a chlorine atom at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-chloropyrimidine with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired tetrazolo[1,5-c]pyrimidine structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with various dienophiles, forming new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted tetrazolo[1,5-c]pyrimidines with different functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the tetrazole ring, potentially leading to new derivatives with altered properties.
Scientific Research Applications
7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe in biochemical studies to understand the interactions of tetrazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the tetrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
7-Chlorotetrazolo[5,1-c]benzo[1,2,4]triazine: Another tetrazole-containing compound with similar structural features but different biological activities.
2-Amino-4-chloropyrimidine: A precursor in the synthesis of 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine, with its own set of chemical properties and applications.
Uniqueness
This compound is unique due to its specific fusion of tetrazole and pyrimidine rings, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
7-chlorotetrazolo[1,5-c]pyrimidin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN6/c5-3-2(6)4-8-9-10-11(4)1-7-3/h1H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJPONWLUZPASL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C2=NN=NN21)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324656 |
Source
|
Record name | 7-chlorotetrazolo[1,5-c]pyrimidin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3210-38-6 |
Source
|
Record name | NSC407413 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-chlorotetrazolo[1,5-c]pyrimidin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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